N-[1-amino-3-[4-[8-(1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl]phenyl]propan-2-yl]-3-chloro-4-propan-2-yloxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-amino-3-[4-[8-(1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl]phenyl]propan-2-yl]-3-chloro-4-propan-2-yloxybenzamide is a complex organic compound with a unique structure that includes an imidazo[1,2-a]pyridine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-amino-3-[4-[8-(1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl]phenyl]propan-2-yl]-3-chloro-4-propan-2-yloxybenzamide involves multiple steps, including the formation of the imidazo[1,2-a]pyridine core, followed by functionalization at various positions. Common synthetic methods include:
Multicomponent Reactions: These reactions involve the simultaneous formation of multiple bonds, leading to the rapid assembly of the target molecule.
Condensation Reactions: These reactions are used to form the imidazo[1,2-a]pyridine core by condensing appropriate precursors.
Intramolecular Cyclizations: These reactions help in forming the cyclic structure of the imidazo[1,2-a]pyridine moiety.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and automated synthesis platforms to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[1-amino-3-[4-[8-(1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl]phenyl]propan-2-yl]-3-chloro-4-propan-2-yloxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyethyl group to form corresponding ketones or aldehydes.
Reduction: This reaction can reduce the imidazo[1,2-a]pyridine moiety to form dihydro derivatives.
Substitution: This reaction can replace the chloro group with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Scientific Research Applications
N-[1-amino-3-[4-[8-(1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl]phenyl]propan-2-yl]-3-chloro-4-propan-2-yloxybenzamide has a wide range of scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating various diseases.
Biological Studies: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Pharmacology: It is explored for its pharmacokinetic and pharmacodynamic properties.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-amino-3-[4-[8-(1-hydroxyethyl)imidazo
Properties
Molecular Formula |
C28H31ClN4O3 |
---|---|
Molecular Weight |
507.0 g/mol |
IUPAC Name |
N-[1-amino-3-[4-[8-(1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl]phenyl]propan-2-yl]-3-chloro-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C28H31ClN4O3/c1-17(2)36-26-11-10-21(14-24(26)29)28(35)31-22(15-30)13-19-6-8-20(9-7-19)25-16-33-12-4-5-23(18(3)34)27(33)32-25/h4-12,14,16-18,22,34H,13,15,30H2,1-3H3,(H,31,35) |
InChI Key |
PCYDNGGBZWDDLU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)C3=CN4C=CC=C(C4=N3)C(C)O)CN)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.